N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide
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Overview
Description
N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a morpholine ring attached to a carbothioamide group, with a 2,4-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide typically involves the reaction of 2,4-dimethylaniline with carbon disulfide and morpholine. The process can be summarized as follows:
Step 1: 2,4-dimethylaniline is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarbamate.
Step 2: The dithiocarbamate intermediate is then treated with morpholine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interact with G protein-coupled receptors and ion channels, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)-N’-methylformamidine
- N,N’-bis(2,4-dimethylphenyl)formamidine
Uniqueness
N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)morpholine-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10-3-4-12(11(2)9-10)14-13(17)15-5-7-16-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQREOYPEDPNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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